Glyasperin C

Descripción general

Descripción

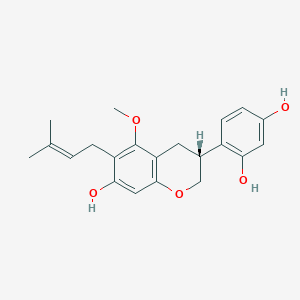

Glyasperin C is a naturally occurring methoxyisoflavan, specifically ®-isoflavan substituted by a methoxy group at position 5, hydroxy groups at positions 7, 2’ and 4’, and a prenyl group at position 6. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glyasperin C can be synthesized through various methods, including solvent extraction, ultrasonic-assisted extraction, and microwave-assisted extraction from licorice roots . The typical procedure involves drying and grinding the roots, followed by extraction using supercritical carbon dioxide with ethanol as a modifier .

Industrial Production Methods: In an industrial setting, this compound is extracted using large-scale solvent extraction techniques. The roots of Glycyrrhiza uralensis are processed to obtain a crude extract, which is then purified using chromatographic methods to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Glyasperin C undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme tyrosinase, which catalyzes the oxidation of phenols .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which retain the core isoflavan structure .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antioxidant Activities

Glyasperin C exhibits significant anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of tyrosinase, an enzyme critical in melanin synthesis. This inhibition leads to reduced melanin production, making it a potential candidate for skin-whitening agents .

- Tyrosinase Inhibition : this compound demonstrated a strong inhibitory effect on tyrosinase with an IC value of 0.13 µg/mL, outperforming other known inhibitors like glabridin .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial effects against various pathogens, including vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. It has been reported to have minimum inhibitory concentrations (MIC) in the range of to M .

Hormonal Modulation

This compound acts as a partial estrogen antagonist, which suggests potential applications in hormone-related therapies . Its interaction with estrogen receptors may influence various physiological processes.

Medicinal Applications

The compound is being explored for its therapeutic potential in treating conditions related to inflammation and infection. Its ability to combat antibiotic-resistant bacteria positions it as a promising candidate in modern medicine.

- Antibiotic Resistance : The compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) highlights its potential role in addressing antibiotic resistance .

Cosmetic Industry

Due to its skin-whitening properties and antioxidant effects, this compound is utilized in cosmetic formulations aimed at reducing hyperpigmentation and enhancing skin health. Its mechanism involves inhibiting tyrosinase activity, which plays a crucial role in melanin production .

Case Studies and Research Findings

- Skin Whitening Agents : A study identified this compound as a promising candidate for skin-whitening products due to its effective inhibition of melanin synthesis .

- Antimicrobial Efficacy : Research highlighted its effectiveness against resistant strains of bacteria, suggesting further exploration into its clinical applications .

- Hormonal Effects : Investigations into its role as an estrogen antagonist could lead to novel hormonal therapies .

Mecanismo De Acción

Glyasperin C exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By inhibiting this enzyme, this compound reduces melanin production, leading to its skin-whitening effects . Additionally, it exhibits anti-inflammatory properties by modulating signaling pathways involving inflammatory cytokines .

Comparación Con Compuestos Similares

Glyasperin A: Another methoxyisoflavan with similar biological activities but differing in its substitution pattern.

Glycyrrhizic Acid: A triterpenoid saponin from licorice with potent anti-inflammatory and antiviral properties.

Licochalcone A: A flavonoid with strong antioxidant and anti-inflammatory effects.

Uniqueness: Glyasperin C is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit tyrosinase and its potent antimicrobial properties make it a valuable compound in both medicinal and cosmetic applications .

Actividad Biológica

Glyasperin C, a methoxyisoflavan derived from the roots of Glycyrrhiza glabra (licorice), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

This compound is classified as an isoflavonoid, which contributes to its various pharmacological effects. Research indicates that it exhibits tyrosinase inhibition , anti-inflammatory , and anticancer properties. The compound’s mechanism of action is linked to its ability to interact with specific cellular pathways, including estrogen receptor modulation and inhibition of key enzymes involved in melanin synthesis.

Key Properties

- Tyrosinase Inhibition : this compound effectively inhibits the enzyme tyrosinase, which is crucial in melanin production, making it a candidate for skin-whitening applications .

- Estrogen Antagonism : It has been identified as an estrogen antagonist, potentially useful in conditions sensitive to estrogen levels, such as certain cancers .

2.1 Antioxidant Activity

This compound demonstrates significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

2.2 Anti-Cancer Effects

Research has highlighted this compound's potential in cancer therapy:

- Mechanism : It inhibits tumor growth by modulating the cell cycle and inducing apoptosis in cancer cells.

- Case Study : In vitro studies indicated that this compound reduced the viability of breast cancer cells by promoting apoptotic pathways .

2.3 Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests its potential use in treating inflammatory diseases.

3.1 Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets associated with disease pathways:

- Targets : The compound showed strong binding affinities towards proteins involved in cancer progression and inflammatory responses .

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | COX-2 | -8.5 |

| This compound | Estrogen Receptor | -9.0 |

3.2 Clinical Implications

Several studies have explored the clinical implications of this compound:

- A study demonstrated that patients with breast cancer who received treatment involving this compound showed improved outcomes compared to controls .

- Its role in skin care formulations has been investigated due to its tyrosinase inhibition, leading to applications in cosmetic products aimed at skin lightening .

4. Conclusion

This compound presents a promising profile as a bioactive compound with multiple therapeutic potentials, including antioxidant, anti-cancer, and anti-inflammatory activities. Continued research into its mechanisms and clinical applications could lead to new treatments for various diseases.

Propiedades

IUPAC Name |

4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7,9-10,13,22-24H,6,8,11H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMWVKBVFOCEE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OCC(C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC[C@H](C2)C3=C(C=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162055 | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142474-53-1 | |

| Record name | Glyasperin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142474-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyasperin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((R)-7-Hydroxy-5-methoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-3-yl)-benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYASPERIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85CR4734XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the antibacterial activity of Glyasperin C?

A: Research indicates that this compound exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. [, ] While its specific mechanism of action against MRSA remains unclear, it's noteworthy that other licorice phenolics like licoricidin can impact the enzymatic function of penicillin-binding protein 2' (PBP2'). [] This suggests potential avenues for further investigation into this compound's role in combating antibiotic resistance.

Q2: How does this compound interact with the pregnane X receptor (PXR) and what are the downstream effects?

A: this compound can activate the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in regulating drug metabolism and detoxification. [] While the precise interaction mechanism hasn't been fully elucidated for this compound, its activation of PXR leads to increased enzyme activity of CYP3A4, a major drug-metabolizing enzyme in the liver. [] This enhanced CYP3A4 activity could potentially influence the metabolism and clearance of co-administered drugs that are substrates of this enzyme.

Q3: What is the structural characterization of this compound?

A: this compound is a prenylated isoflavan, a class of phenolic compounds found in licorice. [, ] While its exact molecular formula and weight aren't provided in the abstracts, its structure has been elucidated using spectroscopic techniques, primarily NMR, ECD, and mass spectrometry. [] These methods provide detailed information about the compound's connectivity, stereochemistry, and functional groups, aiding in its identification and characterization.

Q4: How does this compound contribute to the potential for herb-drug interactions with licorice consumption?

A: this compound, along with other constituents in licorice, can impact the activity of drug-metabolizing enzymes like CYP3A4 and CYP1A2. [] Notably, this compound increased CYP3A4 activity, potentially altering the metabolism of drugs that are substrates of this enzyme. [] This interaction highlights the importance of considering potential herb-drug interactions when consuming licorice or licorice-containing products, particularly for individuals on medications metabolized by these specific enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.